molecular formula C10H11Br B6284931 (4-bromobut-3-en-2-yl)benzene CAS No. 119405-99-1

(4-bromobut-3-en-2-yl)benzene

Cat. No.: B6284931
CAS No.: 119405-99-1
M. Wt: 211.1
InChI Key:
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Description

(4-bromobut-3-en-2-yl)benzene is an aromatic compound that belongs to the class of benzene derivatives. It is characterized by a benzene ring attached to a 4-bromobut-3-en-2-yl group. This compound is widely used in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromobut-3-en-2-yl)benzene can be achieved through several methods. One common approach involves the bromination of conjugated allylic compounds using N-bromosuccinimide (NBS) in a continuous-flow photoreactor. This method offers high productivity and improved selectivity compared to traditional batch-mode synthesis . Another method involves the use of transition metal-catalyzed cross-electrophile coupling reactions, which allow for the preparation of enantioenriched aryl/vinyl alkyl carbinol esters .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale continuous-flow processes. These processes are optimized for high yield and efficiency, utilizing green solvents and minimizing the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

(4-bromobut-3-en-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Transition Metal Catalysts: Such as nickel and cobalt, used in cross-electrophile coupling reactions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, alcohols, ketones, and alkanes .

Scientific Research Applications

(4-bromobut-3-en-2-yl)benzene has diverse applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-bromobut-3-en-2-yl)benzene involves electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted benzene derivatives. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity . Additionally, the compound can undergo solvolysis via an S_N2 mechanism, where the bromine atom is replaced by a nucleophile .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-butene: Similar in structure but lacks the benzene ring.

    1-Bromo-2-butyne: Contains a triple bond instead of a double bond.

Uniqueness

(4-bromobut-3-en-2-yl)benzene is unique due to its combination of an aromatic benzene ring and a brominated allylic group, which imparts distinct reactivity and versatility in various chemical reactions.

Properties

CAS No.

119405-99-1

Molecular Formula

C10H11Br

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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